

structural analysis of Tiapride Hydrochloride and its analogues

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An In-depth Technical Guide to the Structural Analysis of **Tiapride Hydrochloride** and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapride Hydrochloride is a substituted benzamide atypical antipsychotic agent renowned for its selective antagonism of dopamine D2 and D3 receptors.[1][2] This selectivity contributes to a favorable side-effect profile compared to older, less selective antipsychotics.[1] A thorough structural analysis of Tiapride and its analogues is paramount for understanding its mechanism of action, optimizing its therapeutic properties, and developing novel compounds with enhanced efficacy and safety. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key analytical techniques used in the structural elucidation and development of Tiapride and related compounds.

Physicochemical Properties of Tiapride Hydrochloride

The fundamental physicochemical properties of **Tiapride Hydrochloride** are summarized in the table below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile.

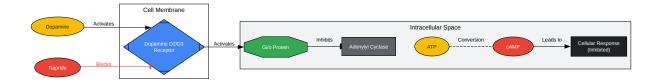


Property	Value	Reference
Chemical Name	N-[2-(diethylamino)ethyl]-2- methoxy-5- methylsulfonylbenzamide;hydr ochloride	[3]
Molecular Formula	C15H25CIN2O4S	[2][3]
Molecular Weight	364.89 g/mol	[2][3][4]
Melting Point	Approximately 200°C (decomposition)	[2]
Appearance	White to almost white crystalline powder	[5]
Solubility	Very soluble in water, soluble in methanol, slightly soluble in anhydrous ethanol.	[2]
рКа	Data not available in search results	
LogP	Data not available in search results	

Mechanism of Action and Signaling Pathway

Tiapride exerts its therapeutic effects primarily through the selective blockade of dopamine D2 and D3 receptors, with a notable lack of affinity for serotonin, adrenergic, or histaminic receptors.[6] Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. By antagonizing these receptors, Tiapride prevents this signaling cascade.[7]





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Figure 1: Tiapride's antagonism of the Dopamine D2/D3 receptor signaling pathway.

Structural Analysis Techniques and Experimental Protocols

A variety of analytical techniques are employed to determine and verify the structure of Tiapride and its analogues.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, revealing bond lengths, bond angles, and conformational details. While a specific crystal structure for Tiapride was not found in the provided search results, the general protocol for a small organic molecule is well-established.[8][9][10]

Experimental Protocol:

- Crystallization: High-purity Tiapride Hydrochloride is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are used to grow single crystals of sufficient size and quality.
- Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and



exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.[11]

Structure Solution and Refinement: The diffraction data are processed to determine the unit
cell dimensions and space group. The phase problem is solved using direct methods to
generate an initial electron density map.[9] An atomic model is built into the electron density
and refined computationally to best fit the experimental data, yielding the final crystal
structure.[9][10]

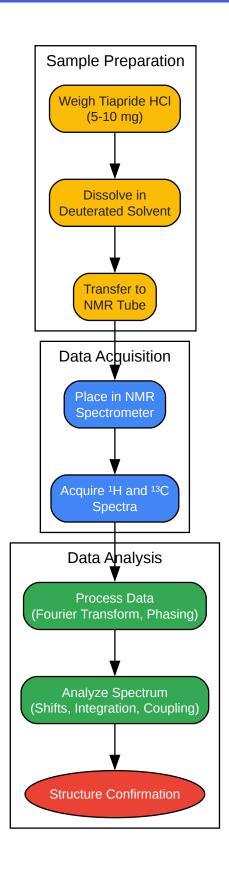
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of Tiapride and its analogues.

Experimental Protocol:

- Sample Preparation: Approximately 5-10 mg of the Tiapride sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[12][13]
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
- Spectral Analysis: The resulting spectra are analyzed for chemical shifts (δ), which indicate
 the chemical environment of each nucleus; integration, which reveals the relative number of
 protons; and coupling constants (J), which provide information about neighboring nuclei. This
 data is pieced together to confirm the molecular structure.





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Figure 2: General experimental workflow for NMR spectroscopy.



Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for purity assessment, identification of metabolites and degradation products, and quantitative analysis. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14][15]

Experimental Protocol:

- Sample Preparation: A solution of Tiapride or its analogue is prepared in a suitable solvent, often the mobile phase, and filtered to remove particulates.[16]
- Chromatographic Separation: The sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) separates the analyte from impurities.
 [17]
- Ionization and Mass Analysis: The eluent from the HPLC column is directed to the mass spectrometer's ion source (e.g., electrospray ionization ESI). The analyte is ionized, and the resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates ions based on their mass-to-charge ratio (m/z).[18]
- Data Analysis: The mass spectrum provides the molecular weight of the parent compound.
 Tandem MS (MS/MS) can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that aids in structural confirmation.[19]



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Figure 3: A typical workflow for LC-MS analysis.

Structural Analysis of Tiapride Analogues and SAR



Structure-Activity Relationship (SAR) studies are crucial in drug development to understand how chemical structure modifications affect a molecule's biological activity.[20] For Tiapride analogues, SAR studies focus on optimizing affinity and selectivity for D2/D3 receptors. While specific SAR data for a wide range of Tiapride analogues is not readily available in the public domain, studies on related benzamides like Eticlopride provide valuable insights.[21]

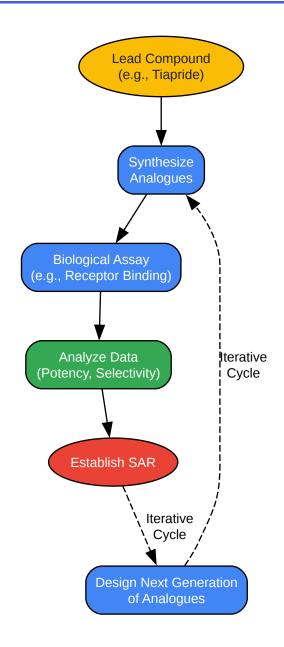
Key Modification Points for SAR Studies:

- Benzamide Ring Substituents: Altering the methoxy and methylsulfonyl groups can influence receptor binding and physicochemical properties.
- Ethylamino Side Chain: Modifications to the diethylamino group can impact potency and pharmacokinetics. The length and nature of the linker are also critical.
- Amide Linker: While less commonly modified, changes here can affect conformational flexibility.

Compound	Modification from Tiapride	D ₂ Receptor Affinity (K _i , nM)	D₃ Receptor Affinity (K₁, nM)
Tiapride	-	320 (IC50)	180 (IC ₅₀)
Eticlopride Analogue	N-alkylation with linker and indole SP	25.3	6.97
Eticlopride Analogue	O-alkylation with linker and indole SP	1.77	0.436

Note: Data for Tiapride is presented as $IC_{50}[6]$, while data for Eticlopride analogues is $K_i[21]$. These values are not directly comparable but illustrate the impact of structural modifications. SP = Secondary Pharmacophore.





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Figure 4: Logical workflow for a Structure-Activity Relationship (SAR) study.

Computational Modeling

Computational methods, particularly molecular docking, are instrumental in predicting the binding modes of Tiapride and its analogues to the dopamine D2 and D3 receptors, thereby guiding SAR studies.[1][22]

Experimental Protocol (Molecular Docking):



- Receptor and Ligand Preparation: Obtain the 3D structure of the target receptor (e.g., D2 or D3 receptor) from a protein database (PDB) or through homology modeling.[1] Prepare the 3D structure of the ligand (Tiapride or analogue), assigning correct protonation states and minimizing its energy.
- Binding Site Definition: Identify the active site of the receptor, typically where the endogenous ligand (dopamine) or a known antagonist binds.[23] Define a "grid box" that encompasses this binding pocket.
- Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to systematically
 place the ligand in various conformations and orientations within the binding site.[24][25] The
 software scores each pose based on a scoring function that estimates the binding affinity
 (e.g., in kcal/mol).
- Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. This information helps explain observed SAR and guides the design of new analogues with improved binding.[22]

Conclusion

The structural analysis of **Tiapride Hydrochloride** and its analogues is a multi-faceted process that integrates physicochemical characterization with advanced analytical and computational techniques. A deep understanding of its structure is intrinsically linked to its selective mechanism of action at D2/D3 dopamine receptors. Techniques like X-ray crystallography, NMR, and LC-MS provide the foundational data for structure confirmation and purity assessment, while computational modeling and rigorous SAR studies drive the rational design of new chemical entities. This integrated approach is essential for the continued development of safer and more effective neuroleptic agents for a variety of psychiatric and neurological disorders.

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